molecular formula C8H10FN3 B1482356 N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine CAS No. 1566302-87-1

N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine

Cat. No.: B1482356
CAS No.: 1566302-87-1
M. Wt: 167.18 g/mol
InChI Key: MKCKTHFXRUMRLV-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a fluorinated pyrimidin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. One common method is the reaction of 5-fluoropyrimidin-2-amine with cyclopropylmethyl halides under suitable conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with bases like sodium hydride (NaH), are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Fluoropyrimidin-2-amine: This compound lacks the cyclopropylmethyl group, making it structurally simpler.

  • N-(cyclopropylmethyl)-pyrimidin-2-amine: This compound has a similar structure but without the fluorine atom.

  • N-(cyclopropylmethyl)-5-chloropyrimidin-2-amine: This compound is similar but contains a chlorine atom instead of fluorine.

Uniqueness: N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine stands out due to the presence of both the fluorine atom and the cyclopropylmethyl group, which contribute to its unique chemical and biological properties. These features make it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKTHFXRUMRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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